molecular formula C14H13BrClNO2 B2536750 Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate CAS No. 1929360-80-4

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate

Cat. No. B2536750
CAS RN: 1929360-80-4
M. Wt: 342.62
InChI Key: FKUFTOCSTKEFOB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H13BrClNO2 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BrClNO2/c1-4-19-14(18)9-6-17-10-5-7(2)12(15)8(3)11(10)13(9)16/h5-6H,4H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.62 . It is a powder in physical form and should be stored at -10 degrees Celsius .

Scientific Research Applications

Catalytic Applications in Synthesis

Ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of polyhydroquinoline derivatives. For instance, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst facilitates the one-pot condensation of dimedone with aryl/heteryl aldehydes, ethyl acetoacetate, and ammonium acetate, offering a clean, efficient, and simple method for producing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates in high yields over a short reaction time (Khaligh, 2014).

Synthetic Applications in Cyclisation Reactions

The compound has been utilized in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This includes the alkylation of azoles (imidazoles, pyrroles, indoles, and pyrazoles) for the synthesis of radical precursors, demonstrating its versatility in creating structurally novel and intriguing molecules (Allin et al., 2005).

Role in the Synthesis of Novel Quinoline Derivatives

This compound is pivotal in the synthesis of new types of halomethylquinoline building blocks, leading to a range of structurally novel 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds have been screened for in vitro anti-tubercular and anti-bacterial activities, showing significant potential as promising candidates for further investigation (Li et al., 2019).

Photolabile Protecting Group Applications

The compound's derivatives have been explored as photolabile protecting groups with sensitivity to multiphoton excitation, indicating their potential utility in the development of novel photochemical tools for biological research (Fedoryak & Dore, 2002).

Antibacterial Activity

Quinoline-3-carboxylates, derived from this compound, have been investigated for their potential as antibacterial agents. These studies involve synthesizing and testing various derivatives for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, highlighting the compound's significance in medicinal chemistry research (Krishnakumar et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound should be handled with care, following the associated precautionary statements .

properties

IUPAC Name

ethyl 6-bromo-4-chloro-5,7-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-4-19-14(18)9-6-17-10-5-7(2)12(15)8(3)11(10)13(9)16/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUFTOCSTKEFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=C(C2=C1Cl)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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